4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound known for its significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the intramolecular azide-alkyne cycloaddition, where an azide and an alkyne react to form the triazole ring, followed by cyclization to form the pyrazine ring. This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms within the ring system.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or pyrazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) can facilitate substitution reactions.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, as a β-secretase-1 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein (APP), which is implicated in Alzheimer’s disease. The compound’s antiviral activity may involve inhibition of viral replication enzymes or interference with viral entry into host cells .
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine: A closely related compound with similar structural features but lacking the carboxamide group.
1,2,3-Triazole Derivatives: Compounds with the triazole ring but different substituents or fused ring systems.
Pyrazine Derivatives: Compounds featuring the pyrazine ring, which may exhibit different reactivity and biological activity.
Uniqueness: 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is unique due to its fused ring system and the presence of the carboxamide group, which enhances its biological activity and potential for drug development. Its ability to inhibit specific enzymes and its antiviral properties distinguish it from other similar compounds .
Properties
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c7-6(12)5-4-3-8-1-2-11(4)10-9-5/h8H,1-3H2,(H2,7,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBGVQLQLQVIBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=N2)C(=O)N)CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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